2-amino-N-(4-oxocyclohexyl)propanamide
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Overview
Description
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide is a chiral compound with a unique structure that includes an amino group, a cyclohexyl ring with a ketone, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-oxocyclohexyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and (S)-alanine.
Formation of Intermediate: Cyclohexanone is first converted to 4-oxocyclohexylamine through a reductive amination process.
Coupling Reaction: The intermediate is then coupled with (S)-alanine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-oxocyclohexyl)propanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(4-oxocyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxocyclohexyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide: Similar structure with additional methyl groups.
Uniqueness
(S)-2-Amino-N-(4-oxocyclohexyl)propanamide is unique due to its chiral center, which can result in different biological activities compared to its achiral or racemic counterparts. The presence of the amino group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-amino-N-(4-oxocyclohexyl)propanamide |
InChI |
InChI=1S/C9H16N2O2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h6-7H,2-5,10H2,1H3,(H,11,13) |
InChI Key |
SIARWZBNIRFBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)CC1)N |
Origin of Product |
United States |
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